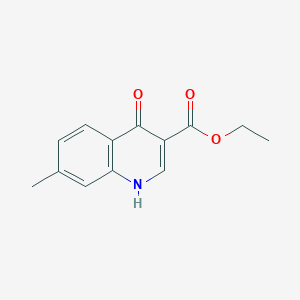
6-(prop-2-en-1-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(prop-2-en-1-yl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound, specifically, has a prop-2-en-1-yl group attached to the piperidin-2-one core, making it a valuable intermediate in organic synthesis and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(prop-2-en-1-yl)piperidin-2-one can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
6-(prop-2-en-1-yl)piperidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to 6-(prop-2-en-1-yl)piperidin-2-one but without the prop-2-en-1-yl group.
Piperidinone: The core structure of this compound without the prop-2-en-1-yl substitution.
Substituted Piperidines: Various piperidine derivatives with different substituents at various positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and organic synthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(prop-2-en-1-yl)piperidin-2-one involves the reaction of piperidin-2-one with prop-2-en-1-ylamine.", "Starting Materials": [ "Piperidin-2-one", "Prop-2-en-1-ylamine" ], "Reaction": [ "To a solution of piperidin-2-one in anhydrous THF, add prop-2-en-1-ylamine dropwise with stirring at room temperature.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold THF and dry under vacuum to obtain 6-(prop-2-en-1-yl)piperidin-2-one as a white solid." ] } | |
CAS-Nummer |
137521-34-7 |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



